molecular formula C12H12N4O5 B2949785 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1904417-76-0

3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2949785
CAS No.: 1904417-76-0
M. Wt: 292.251
InChI Key: MFEBBJNCCBMYPH-UHFFFAOYSA-N
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Description

3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 1904417-76-0) is a specialized chemical compound with a molecular formula of C12H12N4O5 and a molecular weight of 292.25 g/mol. This complex molecule features a unique structural architecture, integrating both an azetidine ring and an oxazolidine-2,4-dione core, which is a scaffold of significant interest in medicinal chemistry . The oxazolidinone moiety, in particular, is a well-established pharmacophore that functions as a versatile bioisostere for groups like carbamates and amides, often contributing to improved metabolic stability and the ability to form key hydrogen bonds with biological targets . This makes the compound a highly valuable intermediate for the construction of complex molecules with targeted pharmacological properties. The primary research value of this compound lies in its potential applications in early-stage pharmaceutical development and drug discovery. The presence of both pyridazinone and oxazolidinedione functionalities in a single molecule creates a multifunctional scaffold that is crucial for probing biological activity . Oxazolidinone-based structures have demonstrated a wide spectrum of biological activities, extending beyond their well-known antibacterial uses to potential applications in anticancer, anti-inflammatory, and neurologic disease research . Researchers can leverage this compound as a key building block for the synthesis and optimization of novel therapeutic agents, exploring structure-activity relationships to enhance potency and selectivity. This product is supplied with a minimum purity of 90% and is intended for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can access this compound through various suppliers, with availability in multiple quantities to suit different research needs .

Properties

IUPAC Name

3-[1-[2-(6-oxopyridazin-1-yl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5/c17-9-2-1-3-13-15(9)6-10(18)14-4-8(5-14)16-11(19)7-21-12(16)20/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEBBJNCCBMYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C(=O)C=CC=N2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione generally involves multistep organic reactions:

  • Step 1: Synthesis of 6-oxopyridazin-1(6H)-yl intermediate through cyclization reactions.

  • Step 2: Acetylation of the pyridazine intermediate to introduce the 2-acetyl group.

  • Step 3: Formation of the azetidin-3-yl moiety via nucleophilic substitution reactions.

  • Step 4: Coupling of the azetidinone with oxazolidine-2,4-dione using peptide coupling reagents like EDCI or DCC under mild to moderate reaction conditions.

Industrial Production Methods

While the industrial production methods are not fully documented, scaling up this synthesis would likely involve optimizing reaction conditions and solvents to maximize yields while minimizing costs and waste. Advanced techniques such as flow chemistry could be employed to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation and Reduction: The compound may undergo oxidation at the pyridazine ring or reduction of carbonyl groups under specific conditions.

  • Substitution Reactions: The azetidin-3-yl and oxazolidine rings may participate in nucleophilic or electrophilic substitution reactions.

  • Hydrolysis: The oxazolidinedione moiety is susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing Agents: PCC, Swern oxidation for mild conditions.

  • Reducing Agents: LiAlH4 or NaBH4 for reducing carbonyl groups.

  • Nucleophiles/Electrophiles: Halogens, Grignard reagents, and organolithium compounds for substitution reactions.

Major Products Formed from These Reactions

The products depend on the specific reaction pathways but typically involve modifications at the pyridazine ring, azetidin-3-yl position, or oxazolidinedione fragment.

Scientific Research Applications

3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has diverse applications:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential as a biochemical probe due to its unique structure.

  • Medicine: Studied for potential therapeutic applications, including antiviral and anti-inflammatory effects.

  • Industry: Employed in material sciences for the development of novel polymers and catalysts.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: Potentially involved in inhibiting key enzymatic pathways or altering cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Pyridazinone Substituents

The target compound shares structural homology with antipyrine/pyridazinone hybrids synthesized in recent studies. For example:

  • Compound 6e (2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) retains the 6-oxopyridazin-1(6H)-yl group but replaces the oxazolidine-2,4-dione with an antipyrine-derived acetamide. This substitution reduces hydrogen-bonding capacity compared to the target compound, as oxazolidine-2,4-dione contains two carbonyl groups .

Analogs with Alternate Heterocyclic Cores

  • 3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 1904069-89-1): Replaces the pyridazinone group with a 2-methoxyphenylacetyl moiety. This modification increases aromaticity (C15H16N2O5 vs.
  • Azetidin-2-one derivatives (e.g., compounds 5a-c from Muhammed et al., 2023): These lack the oxazolidine-2,4-dione ring, resulting in reduced steric hindrance and altered pharmacokinetic profiles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield (Reported)
Target Compound C14H13N3O5 303.28 Oxazolidine-2,4-dione, Pyridazinone, Azetidine Not reported
3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione C15H16N2O5 304.30 Oxazolidine-2,4-dione, Methoxyphenyl Not reported
Compound 6e (Antipyrine/Pyridazinone Hybrid) C29H32N4O4 500.59 Pyridazinone, Acetamide, Antipyrine 62%
Azetidin-2-one Derivative (5a) C12H13N3O2 231.25 Azetidin-2-one, Benzimidazole Not reported

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels pathways for azetidine-oxazolidinedione hybrids, requiring sequential acylation and cyclization steps .
  • Functional Group Impact: The pyridazinone moiety may enhance water solubility compared to methoxyphenyl analogs due to increased polarity .
  • Unresolved Questions: No bioactivity data is available for the target compound in the provided evidence.

Biological Activity

The compound 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis and Chemical Structure

The synthesis of 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. The oxazolidine core is formed through cyclization reactions involving the azetidine derivative and the 6-oxopyridazine moiety.

Key Steps in Synthesis:

  • Formation of Azetidine Derivative : The azetidine ring is synthesized using an acylation reaction.
  • Cyclization to Oxazolidine : The final compound is obtained through cyclization with appropriate reagents under controlled conditions.

Antimicrobial Activity

Recent studies indicate that derivatives similar to 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The presence of the oxadiazole structure enhances the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
  • Efficacy Against Pathogens : Laboratory tests have shown that these compounds are effective against a range of Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(1-(2-(6-oxopyridazin...Staphylococcus aureus8 µg/mL
3-(1-(2-(6-oxopyridazin...Escherichia coli16 µg/mL
3-(1-(2-(6-oxopyridazin...Pseudomonas aeruginosa32 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways:

  • Target Enzymes : The compound shows inhibitory activity against cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.
EnzymeInhibition (%) at 50 µM
COX-145%
COX-270%
LOX60%

Case Studies

In a recent study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, researchers synthesized several derivatives based on the oxazolidine framework and evaluated their biological activities. Among these, specific derivatives demonstrated superior antimicrobial and anti-inflammatory effects compared to established drugs like ciprofloxacin.

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